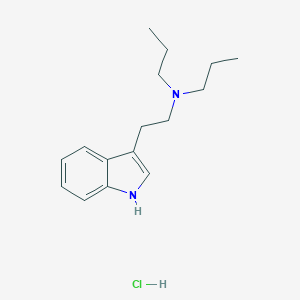

Chlorhydrate de N,N-dipropyltryptamine

Vue d'ensemble

Description

La N,N-dipropyltryptamine (DPT) est un enthéogène psychédélique appartenant à la famille des tryptamines. Il se présente soit sous forme de sel de chlorhydrate cristallin, soit sous forme de base huileuse ou cristalline. Le DPT est un homologue structural proche de la diméthyltryptamine et de la diéthyltryptamine. Il a été utilisé comme drogue de synthèse depuis la fin des années 1960 et possède des applications thérapeutiques potentielles qui ont été étudiées dans les années 1970 .

Applications De Recherche Scientifique

DPT (hydrochloride) has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of tryptamine derivatives.

Biology: Studied for its effects on serotonin receptors, particularly the 5-HT2A receptor.

Medicine: Investigated for potential therapeutic applications in psychiatry, particularly for its psychedelic effects.

Industry: Used in the development of new psychoactive substances and as a tool in forensic toxicology .

Mécanisme D'action

Target of Action

N,N-Dipropyltryptamine (DPT) is a psychedelic entheogen belonging to the tryptamine family . The primary targets of DPT are the 5-HT2A receptors . These receptors are a subtype of the serotonin receptors and play a significant role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and perception .

Mode of Action

DPT acts as an agonist at the 5-HT2A receptors . This means it binds to these receptors and activates them, triggering a series of biochemical reactions. It may also interact with other 5-HT receptors, monoamine transporters, and trace amine-associated receptors . The activation of these receptors leads to altered perceptions of reality, which is a characteristic effect of psychedelic substances .

Biochemical Pathways

It is known that the activation of 5-ht2a receptors can lead to various downstream effects, including the release of other neurotransmitters and changes in neural activity .

Pharmacokinetics

It is known that dpt can be administered through various routes, including ingestion, inhalation, and injection . The onset and duration of its effects can vary depending on the route of administration .

Result of Action

The activation of 5-HT2A receptors by DPT leads to a range of effects at the molecular and cellular level. These include changes in cell signaling and neural activity, which can result in altered perceptions of reality . Some of the physical effects of DPT include nausea, numbness of the tongue or throat, and pupil dilation .

Analyse Biochimique

Biochemical Properties

N,N-Dipropyltryptamine hydrochloride is known to interact with various enzymes and proteins. Studies on rodents have found that the effectiveness with which a selective 5-HT 2A receptor antagonist blocks the behavioral actions of this compound strongly suggests that the 5-HT 2A receptor is an important site of action for DPT . The modulatory actions of a 5-HT 1A receptor antagonist also imply a 5-HT 1A -mediated component to the actions of DPT .

Cellular Effects

The effects of N,N-Dipropyltryptamine hydrochloride on various types of cells and cellular processes are profound. It is capable of producing changes in sensory perception, mood, and thought in humans . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N,N-Dipropyltryptamine hydrochloride exerts its effects at the molecular level through various mechanisms. It acts primarily as an agonist of the 5-HT 2A receptor . The compound’s interaction with this receptor is believed to be a key factor in its psychedelic effects .

Temporal Effects in Laboratory Settings

It has been reported that the compound’s effects are profound and can last for a significant duration .

Metabolic Pathways

It is known that the compound is metabolized in the brain and peripheral tissues .

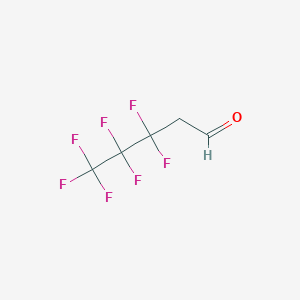

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du DPT implique généralement la réaction de l'indole-3-acétaldéhyde avec la propylamine dans des conditions d'amination réductrice. La réaction est réalisée en présence d'un agent réducteur tel que le cyanoborohydrure de sodium. Le produit est ensuite purifié par recristallisation pour obtenir la forme de sel de chlorhydrate .

Méthodes de production industrielle : La production industrielle de DPT (chlorhydrate) implique des voies de synthèse similaires mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour des rendements et une pureté plus élevés. Le processus comprend l'utilisation de solvants et de réactifs de qualité industrielle, et le produit final est soumis à des contrôles de qualité rigoureux pour garantir la cohérence et la sécurité .

Types de réactions :

Oxydation : Le DPT peut subir des réactions d'oxydation, généralement en présence d'agents oxydants forts. Cela peut conduire à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction du DPT sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution : Le DPT peut subir des réactions de substitution, en particulier au niveau de l'azote de l'indole ou des chaînes latérales de la propylamine.

Réactifs et conditions courantes :

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogénures d'alkyle, chlorures d'acyle.

Principaux produits :

Produits d'oxydation : Divers dérivés oxydés du DPT.

Produits de réduction : Formes réduites du DPT, bien que moins fréquentes.

Produits de substitution : Dérivés substitués au niveau de l'azote de l'indole ou des chaînes latérales de la propylamine

4. Applications de la recherche scientifique

Le DPT (chlorhydrate) a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme étalon de référence en chimie analytique pour l'identification et la quantification des dérivés de la tryptamine.

Biologie : Étudié pour ses effets sur les récepteurs de la sérotonine, en particulier le récepteur 5-HT2A.

Médecine : Investigé pour des applications thérapeutiques potentielles en psychiatrie, en particulier pour ses effets psychédéliques.

Industrie : Utilisé dans le développement de nouvelles substances psychoactives et comme outil en toxicologie médico-légale .

5. Mécanisme d'action

Le DPT exerce ses effets principalement par la modulation des récepteurs de la sérotonine, en particulier le récepteur 5-HT2A. Il agit comme un agoniste à ces récepteurs, conduisant à des états de conscience et de perception altérés. De plus, le DPT inhibe la recapture de la dopamine, de la sérotonine et de la norépinéphrine, ce qui contribue à ses effets psychoactifs .

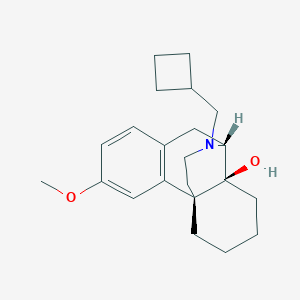

Composés similaires :

- Diméthyltryptamine (DMT)

- Diéthyltryptamine (DET)

- 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT)

- 5-Méthoxy-N,N-diisopropyltryptamine (5-MeO-DiPT)

Comparaison : Le DPT est unique dans sa composition structurelle, avec deux groupes propyle attachés à l'atome d'azote du squelette tryptamine. Cela le distingue du DMT et du DET, qui ont respectivement des groupes méthyle et éthyle. La présence de groupes propyle dans le DPT entraîne des propriétés pharmacologiques et des effets psychoactifs différents par rapport à ses analogues .

Comparaison Avec Des Composés Similaires

- Dimethyltryptamine (DMT)

- Diethyltryptamine (DET)

- 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT)

- 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT)

Comparison: DPT is unique in its structural composition, with two propyl groups attached to the nitrogen atom of the tryptamine backbone. This distinguishes it from DMT and DET, which have methyl and ethyl groups, respectively. The presence of propyl groups in DPT results in different pharmacological properties and psychoactive effects compared to its analogues .

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAASKTUEVUIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CNC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048897 | |

| Record name | N,N-Dipropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7558-73-8 | |

| Record name | N,N-dipropyltryptamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dipropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIPROPYLTRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0S8Z38S3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

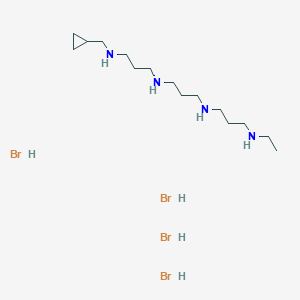

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

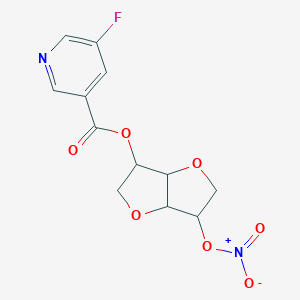

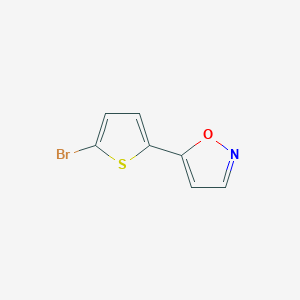

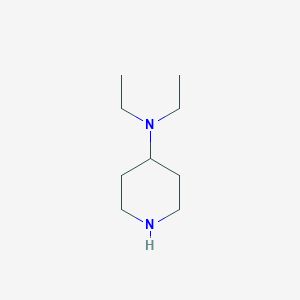

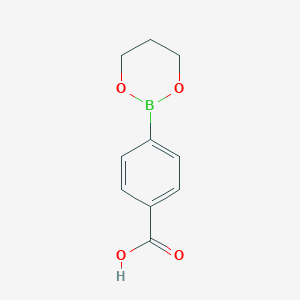

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)